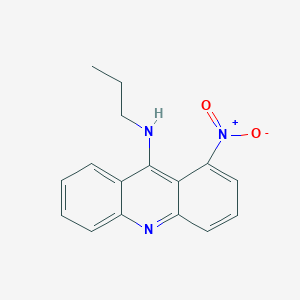
1-Nitro-N-propyl-9-acridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-N-propyl-9-acridinamine (NPA) is a fluorescent dye that is widely used in biological research. It is a member of the acridine family of dyes and is commonly used as a DNA intercalating agent. NPA is a highly sensitive and specific dye that has been used in a variety of applications, including the detection of DNA damage, the study of DNA replication, and the analysis of protein-DNA interactions.
Mecanismo De Acción
1-Nitro-N-propyl-9-acridinamine intercalates into the DNA helix, causing a change in the DNA structure that can affect DNA replication and transcription. 1-Nitro-N-propyl-9-acridinamine has also been shown to induce DNA damage, which can lead to cell death. The mechanism of action of 1-Nitro-N-propyl-9-acridinamine is complex and varies depending on the specific application.
Efectos Bioquímicos Y Fisiológicos
1-Nitro-N-propyl-9-acridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, which can lead to cell death. 1-Nitro-N-propyl-9-acridinamine has also been shown to inhibit DNA replication and transcription, which can affect cell growth and division. Additionally, 1-Nitro-N-propyl-9-acridinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Nitro-N-propyl-9-acridinamine has several advantages for use in lab experiments. It is a highly sensitive and specific dye that can be used to detect DNA damage and protein-DNA interactions. It is also relatively inexpensive and easy to use. However, there are some limitations to the use of 1-Nitro-N-propyl-9-acridinamine in lab experiments. It can be toxic to cells at high concentrations, and its fluorescent properties can be affected by the environment in which it is used.
Direcciones Futuras
There are many potential future directions for the use of 1-Nitro-N-propyl-9-acridinamine in scientific research. One area of interest is the development of new cancer therapies that use 1-Nitro-N-propyl-9-acridinamine to selectively target cancer cells. Another area of interest is the use of 1-Nitro-N-propyl-9-acridinamine in the development of new antibiotics, as it has been shown to have antimicrobial properties. Additionally, 1-Nitro-N-propyl-9-acridinamine could be used in the development of new diagnostic tools for the detection of DNA damage and protein-DNA interactions.
Conclusion:
In conclusion, 1-Nitro-N-propyl-9-acridinamine is a highly sensitive and specific fluorescent dye that has been widely used in scientific research. It has a variety of applications, including the detection of DNA damage, the study of DNA replication, and the analysis of protein-DNA interactions. While there are limitations to its use, 1-Nitro-N-propyl-9-acridinamine has many potential future directions in the development of new cancer therapies, antibiotics, and diagnostic tools.
Métodos De Síntesis
1-Nitro-N-propyl-9-acridinamine can be synthesized using a variety of methods, including the condensation of 9-acridinamine with nitropropane, the nitration of 9-acridinamine followed by reaction with propylamine, and the reaction of 9-acridinamine with 1-bromo-3-nitropropane. The most commonly used method involves the condensation of 9-acridinamine with nitropropane in the presence of a strong base, such as potassium hydroxide.
Aplicaciones Científicas De Investigación
1-Nitro-N-propyl-9-acridinamine has been widely used in scientific research due to its ability to intercalate into DNA and its fluorescent properties. It has been used to study DNA replication, DNA damage, and protein-DNA interactions. 1-Nitro-N-propyl-9-acridinamine has also been used in the development of new cancer therapies, as it has been shown to selectively target cancer cells.
Propiedades
Número CAS |
19395-63-2 |
|---|---|
Nombre del producto |
1-Nitro-N-propyl-9-acridinamine |
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
1-nitro-N-propylacridin-9-amine |
InChI |
InChI=1S/C16H15N3O2/c1-2-10-17-16-11-6-3-4-7-12(11)18-13-8-5-9-14(15(13)16)19(20)21/h3-9H,2,10H2,1H3,(H,17,18) |
Clave InChI |
KOSPQEBOSIYFKE-UHFFFAOYSA-N |
SMILES |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canónico |
CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Otros números CAS |
19395-63-2 |
Sinónimos |
1-Nitro-N-propyl-9-acridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



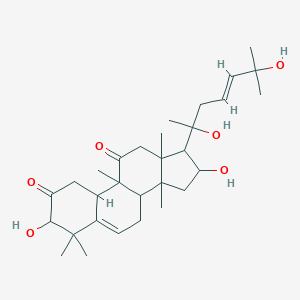
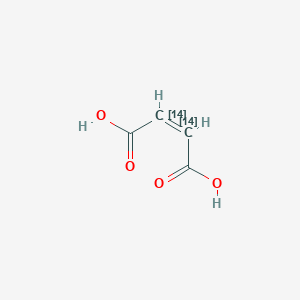
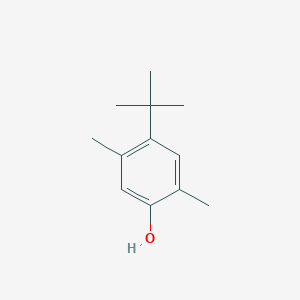
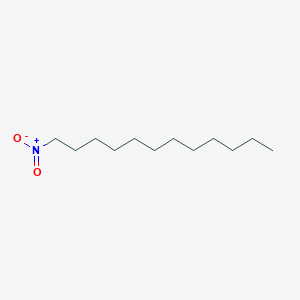
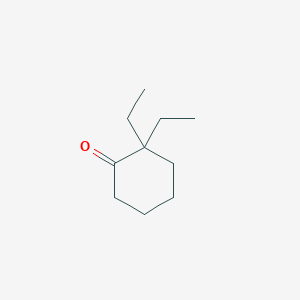
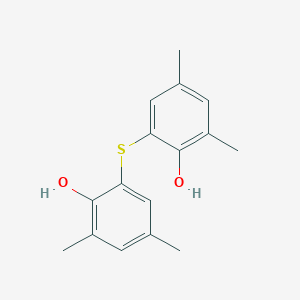
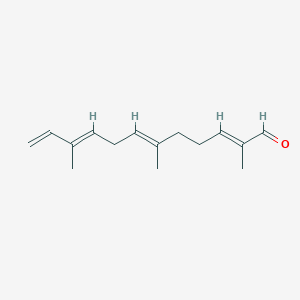
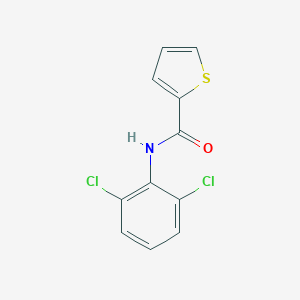
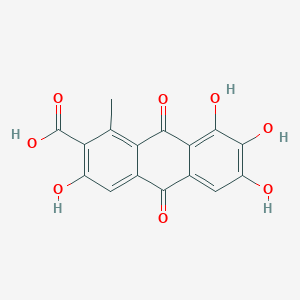
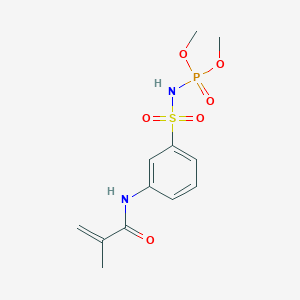
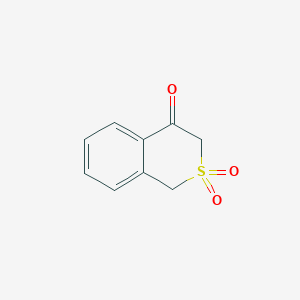
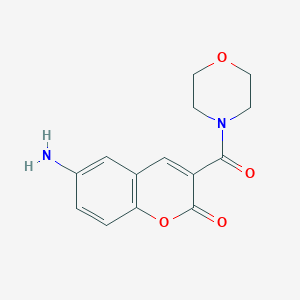
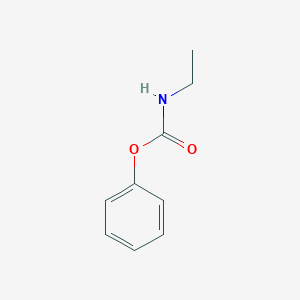
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)